Benzonitrile, 5-(dibutylamino)-2-nitro-
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Overview
Description
Benzonitrile, 5-(dibutylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a nitro group (–NO2), and a dibutylamino group (–N(C4H9)2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(dibutylamino)-2-nitro- typically involves the nitration of benzonitrile followed by the introduction of the dibutylamino group. One common method involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitrobenzonitrile is then reacted with dibutylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of benzonitrile, 5-(dibutylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-(dibutylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group results in the formation of the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 5-(dibutylamino)-2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving nitrile and nitro groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-(dibutylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dibutylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound without the nitro and dibutylamino groups.
2-Nitrobenzonitrile: Benzonitrile with a nitro group at the 2-position.
5-Aminobenzonitrile: Benzonitrile with an amino group at the 5-position.
Uniqueness
Benzonitrile, 5-(dibutylamino)-2-nitro- is unique due to the presence of both the nitro and dibutylamino groups, which impart distinct chemical and physical properties
Properties
CAS No. |
821776-90-3 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-(dibutylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H21N3O2/c1-3-5-9-17(10-6-4-2)14-7-8-15(18(19)20)13(11-14)12-16/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
PDMRSJJPYGYPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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